molecular formula C21H21BrN2O2S B2818450 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate CAS No. 851126-95-9

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate

Cat. No.: B2818450
CAS No.: 851126-95-9
M. Wt: 445.38
InChI Key: PSEJCWUTDBFZBU-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a phenylsulfanyl group, and a bromobenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with the pyrazole intermediate.

    Attachment of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Bromobenzoate Moiety: The final step involves the esterification of the pyrazole derivative with 3-bromobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzoate moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-bromobenzoate: Similar structure with a different position of the bromine atom.

    (2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.

    (2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-fluorobenzoate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c1-14-18(27-17-11-6-5-7-12-17)19(24(23-14)21(2,3)4)26-20(25)15-9-8-10-16(22)13-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEJCWUTDBFZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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